Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-
Overview
Description
Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- typically involves the condensation of 3,5-dimethylpyrazole with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine
In medicine, pyrazole derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties. The unique structure of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- makes it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative of pyrazole with similar structural features but lacking the trimethoxybenzoyl group.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-.
Pyrazolo[3,4-d]pyridazine: A fused heterocyclic compound with similar biological activities.
Uniqueness
The uniqueness of pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- lies in its combination of the pyrazole ring with the trimethoxybenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-6-10(2)17(16-9)15(18)11-7-12(19-3)14(21-5)13(8-11)20-4/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFQYQWVZDXHJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148418 | |
Record name | Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108132-57-6 | |
Record name | Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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